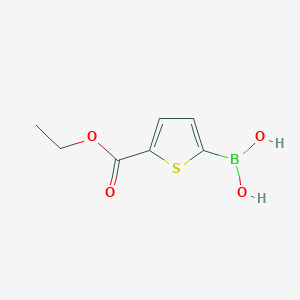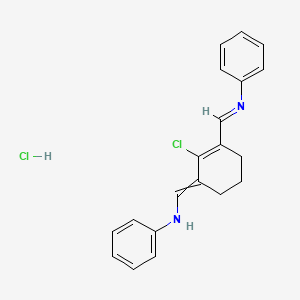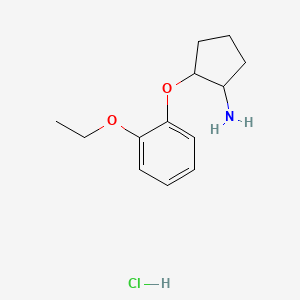
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
Overview
Description
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 . It has a molecular weight of 257.76 g/mol . The IUPAC name for this compound is (1S,2R)-2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H/t10-,11+;/m0./s1 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
- A study by Yang et al. (2000) reported the synthesis of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes in optically pure forms, a process relevant for derivative formation of complex cyclopentane structures like 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (Yang, Kondo, & Murakami, 2000).
- The synthesis of amine derivatives and their application as corrosion inhibitors was explored by Boughoues et al. (2020), demonstrating the relevance of such compounds in protecting materials (Boughoues et al., 2020).
Application in Material Science
- Research by Aghamali̇yev et al. (2018) on the synthesis of specific amine derivatives pointed out their application as thermostabilizers to polypropylene, indicating a potential role of such compounds in enhancing material properties (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Applications in Biomedical Fields
- Karimi et al. (2018) studied chitosan hydrogels cross-linked with derivatives similar to 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride. These hydrogels showed potential in drug delivery due to their responsive swelling behavior and ability to control the release of drugs (Karimi et al., 2018).
- The work by Goszczyńska, Kwiecień, & Fijałkowski (2015) on the synthesis of novel Schiff bases and secondary amines derived from similar compounds showed moderate-to-good antibacterial activity, highlighting their potential use in developing new antibacterial agents (Goszczyńska, Kwiecień, & Fijałkowski, 2015).
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-(2-ethoxyphenoxy)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDGVJXRRLOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



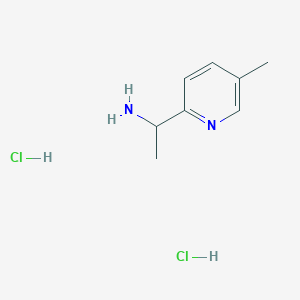
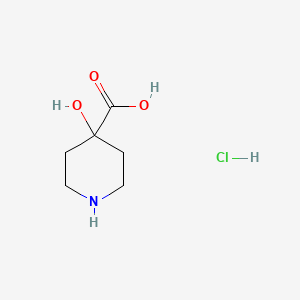
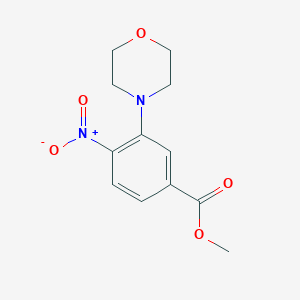
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
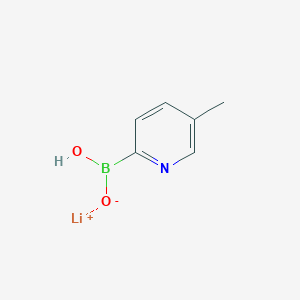
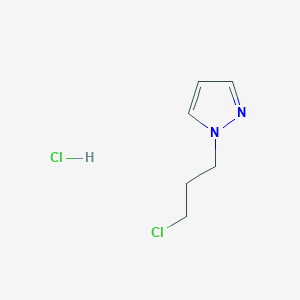

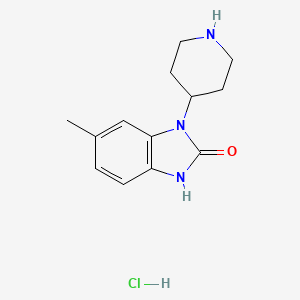



![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)
